A Comprehensive Technical Guide to the Structural Elucidation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
A Comprehensive Technical Guide to the Structural Elucidation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties.[1][2][3] The incorporation of a thiol group at the 3-position and varied substituents at the 4- and 5-positions of the triazole ring allows for fine-tuning of the molecule's physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the structural elucidation of a specific derivative, 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, a molecule of significant interest due to the combined pharmacophores of the triazole, thiophene, and phenyl moieties.
This document is intended for researchers, scientists, and professionals in drug development. It will detail the synthetic rationale, explore the critical thione-thiol tautomerism inherent to this class of compounds, and provide a comprehensive, multi-technique approach to its structural verification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. Each section is designed to not only present the data but also to explain the causality behind the experimental choices and the interpretation of the results, ensuring a robust and self-validating analytical workflow.
Synthetic Pathway and Mechanistic Insight
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most commonly achieved through the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate in an alkaline medium.[4] This method provides a high-yielding and regioselective route to the desired triazole core.
The logical workflow for the synthesis is depicted below:
Figure 1: Synthetic route for 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis
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Formation of the Thiosemicarbazide Intermediate:
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To a solution of thiophene-2-carbohydrazide (1 equivalent) in ethanol, add phenyl isothiocyanate (1 equivalent).
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Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and collect the precipitated 1-(thiophen-2-oyl)-4-phenylthiosemicarbazide by filtration. Wash with cold ethanol and dry.
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-
Cyclization to the 1,2,4-Triazole-3-thiol:
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Suspend the dried thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 10%).
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Heat the mixture under reflux for 2-4 hours. The progress of the cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture and filter to remove any insoluble impurities.
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Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.
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Collect the solid by filtration, wash thoroughly with water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
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Structural Elucidation: A Multi-faceted Approach
The unambiguous determination of the structure of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol requires a combination of spectroscopic and analytical techniques. A key feature of this molecule is its potential to exist in two tautomeric forms: the thiol form and the thione form. The following sections will detail the expected outcomes from each analytical technique and how they contribute to the final structural assignment.
Figure 2: Thione-thiol tautomerism in the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential, with 2D NMR techniques providing further confirmation.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. A crucial aspect to investigate is the tautomeric equilibrium. In the thione form, an N-H proton will be present, while the thiol form will exhibit an S-H proton. The chemical shift of the N-H proton in the thione form is typically significantly downfield (δ 13-16 ppm) and may be broad, whereas the S-H proton of the thiol form appears at a more moderate chemical shift and is often sharper.[5][6][7]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (Thione form) | 13.0 - 14.5 | Broad singlet | 1H |
| Aromatic (Phenyl) | 7.2 - 7.6 | Multiplet | 5H |
| Aromatic (Thiophene) | 7.0 - 7.8 | Multiplet | 3H |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon framework. The chemical shift of the C3 carbon of the triazole ring is highly indicative of the predominant tautomer. In the thione form (C=S), this carbon is significantly deshielded and appears at a chemical shift of δ > 160 ppm.[5][6] In the thiol form (C-S), the same carbon would be expected at a lower chemical shift.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=S (Thione form) | 165 - 175 |
| C5 (Triazole) | 145 - 150 |
| Aromatic (Phenyl) | 125 - 135 |
| Aromatic (Thiophene) | 125 - 135 |
2D NMR Spectroscopy (COSY, HSQC, HMBC):
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COSY (Correlation Spectroscopy): Will confirm the coupling between adjacent protons within the phenyl and thiophene rings.
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HSQC (Heteronuclear Single Quantum Coherence): Will correlate the proton signals with their directly attached carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for confirming the connectivity of the different ring systems. Long-range correlations between the phenyl protons and the triazole carbons, as well as between the thiophene protons and the triazole carbons, will provide unambiguous evidence for the overall structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrations to observe are those associated with the thione and potential thiol groups.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Significance |
| N-H Stretch (Thione) | 3100 - 3300 | Indicates the presence of the thione tautomer. |
| C=S Stretch (Thione) | 1200 - 1300 | Strong evidence for the thione form. |
| S-H Stretch (Thiol) | 2550 - 2600 (weak) | Often weak or absent, but its presence would indicate the thiol tautomer. |
| C=N Stretch | 1580 - 1620 | Characteristic of the triazole ring. |
| Aromatic C-H Stretch | > 3000 | Confirms the presence of aromatic rings. |
The presence of a strong absorption band in the N-H stretching region and a band for the C=S stretch, coupled with the absence of a distinct S-H stretch, would strongly support the thione as the predominant tautomer in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.
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Expected Molecular Ion Peak ([M]⁺ or [M+H]⁺): For C₁₂H₉N₃S₂, the calculated monoisotopic mass is approximately 259.03 g/mol . The mass spectrum should show a prominent peak corresponding to this mass.
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Isotopic Pattern: The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak that is approximately 9% of the intensity of the [M]⁺ peak.
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Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of the thiophene ring, the phenyl ring, or cleavage of the triazole ring.
Single-Crystal X-ray Diffraction
For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, including the conformation of the phenyl and thiophene rings relative to the triazole core. It will definitively identify the predominant tautomer in the crystalline state. Based on analogous structures, it is expected that the triazole and thiophene rings will be nearly coplanar, while the phenyl ring will be significantly twisted out of the plane of the triazole ring.[6]
Conclusion
The structural elucidation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The synthetic route via a thiosemicarbazide intermediate is a reliable method for obtaining the target compound. A thorough investigation of the thione-thiol tautomerism is critical for a complete structural description. The combined application of NMR spectroscopy (¹H, ¹³C, and 2D), IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction provides a self-validating workflow that ensures the accurate and unambiguous assignment of the molecular structure. This comprehensive approach is essential for advancing the development of new therapeutic agents and functional materials based on the versatile 1,2,4-triazole scaffold.
References
- Safonov, A. A., & Nosulenko, I. S. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (3 (31)), 30-35.
-
MDPI. (2020). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Retrieved from [Link]
-
ResearchGate. (2023). 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Retrieved from [Link]
-
KTU AVES. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
National Institutes of Health. (2011). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... Retrieved from [Link]
-
MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]
-
Zaporizhzhia State Medical University. (2025). 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Retrieved from [Link]
-
National Institutes of Health. (2012). 4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. Retrieved from [Link]
-
Ukrainian Scientific Medical Youth Journal. (2026). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). Retrieved from [Link]
-
MDPI. (2018). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]
-
DergiPark. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
Sources
- 1. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]
